

An In-Depth Technical Guide to the Spectroscopic Data of N-Octylformamide

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Compound of Interest

Compound Name: *N-Octylformamide*

Cat. No.: *B1360419*

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Abstract

N-Octylformamide (C₉H₁₉NO, CAS: 6282-06-0) is a secondary amide with significant utility in various chemical applications, including as a solvent, a stabilizer, and an intermediate in organic synthesis.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use and for quality control in research and industrial settings. This guide provides a detailed analysis of the key spectroscopic data for **N-Octylformamide**, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a self-validating methodology for the unambiguous structural confirmation and purity assessment of **N-Octylformamide**. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

N-Octylformamide is comprised of an eight-carbon alkyl chain (the octyl group) attached to the nitrogen atom of a formamide group. This structure gives rise to distinct signals in various spectroscopic analyses, which, when interpreted together, provide a complete picture of the molecule's constitution.

The expected spectroscopic signatures are:

- NMR Spectroscopy: Will reveal the number of unique proton and carbon environments, their connectivity, and the electronic environment of the formyl proton and carbonyl carbon.
- IR Spectroscopy: Will identify the key functional groups, primarily the N-H and C=O bonds of the secondary amide.
- Mass Spectrometry: Will confirm the molecular weight and provide insights into the fragmentation patterns, further corroborating the structure.[1]

Below is a diagram illustrating the molecular structure of **N-Octylformamide** with numbering for the carbon atoms of the octyl chain.

Caption: Molecular structure of **N-Octylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For **N-Octylformamide**, both ^1H and ^{13}C NMR provide critical structural information.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of **N-Octylformamide** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Octylformamide** in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument for ^1H NMR and a corresponding frequency (e.g., 75 or 101 MHz) for ^{13}C NMR.[4]
- Data Acquisition: Acquire the spectra at room temperature. For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.[2]
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **N-Octylformamide** exhibits characteristic signals for the alkyl chain protons, the amide proton, and the formyl proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	Singlet	1H	Formyl proton (CHO)
~6.0-7.0	Broad Singlet	1H	Amide proton (NH)
~3.2	Quartet	2H	Methylene group adjacent to N (N-CH ₂)
~1.5	Multiplet	2H	Methylene group β to N
~1.3	Multiplet	10H	Methylene groups of the alkyl chain
~0.9	Triplet	3H	Terminal methyl group (CH ₃)

- **Formyl Proton (~8.0 ppm):** This proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.
- **Amide Proton (~6.0-7.0 ppm):** The chemical shift of the N-H proton can be broad and variable depending on concentration and solvent due to hydrogen bonding and exchange.
- **Alkyl Chain Protons:** The protons on the carbon adjacent to the nitrogen (~3.2 ppm) are deshielded. The remaining methylene groups of the octyl chain appear as a complex multiplet around 1.3 ppm, and the terminal methyl group gives a characteristic triplet at approximately 0.9 ppm.

^{13}C NMR Spectral Data and Interpretation

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ , ppm)	Assignment
~163	Carbonyl carbon (C=O)
~40	Methylene carbon adjacent to N (N-CH ₂)
~32	Alkyl chain carbons
~29	Alkyl chain carbons
~27	Alkyl chain carbons
~23	Alkyl chain carbons
~14	Terminal methyl carbon (CH ₃)

- Carbonyl Carbon (~163 ppm): The amide carbonyl carbon resonates at a characteristic downfield shift.^[6]
- Alkyl Carbons: The carbons of the octyl chain show distinct signals, with the carbon attached to the nitrogen appearing around 40 ppm. The other methylene carbons are found in the typical aliphatic region (23-32 ppm), and the terminal methyl carbon is the most upfield at ~14 ppm.

Caption: Summary of ¹H and ¹³C NMR assignments for **N-Octylformamide**.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.^[7]

Experimental Protocol: IR

- Sample Preparation: The IR spectrum of **N-Octylformamide**, which is a liquid or low-melting solid at room temperature, can be obtained neat by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of **N-Octylformamide** is dominated by absorptions corresponding to the secondary amide and alkyl groups.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~3300	Strong, Broad	N-H stretch	Secondary Amide
2950-2850	Strong	C-H stretch	Alkyl
~1670	Strong	C=O stretch (Amide I band)	Secondary Amide
~1550	Moderate	N-H bend (Amide II band)	Secondary Amide

- **N-H Stretch (~3300 cm^{-1}):** This strong, broad absorption is characteristic of the N-H bond in a secondary amide and is broadened due to hydrogen bonding.[8]
- **C-H Stretches (2950-2850 cm^{-1}):** These strong absorptions are due to the stretching vibrations of the C-H bonds in the octyl chain.[9]
- **Amide I Band (~1670 cm^{-1}):** This is one of the most characteristic absorptions in the IR spectrum and is primarily due to the C=O stretching vibration.[10]
- **Amide II Band (~1550 cm^{-1}):** This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[11]

Experimental Protocol: MS

- **Sample Introduction:** A dilute solution of **N-Octylformamide** is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with high-energy electrons.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

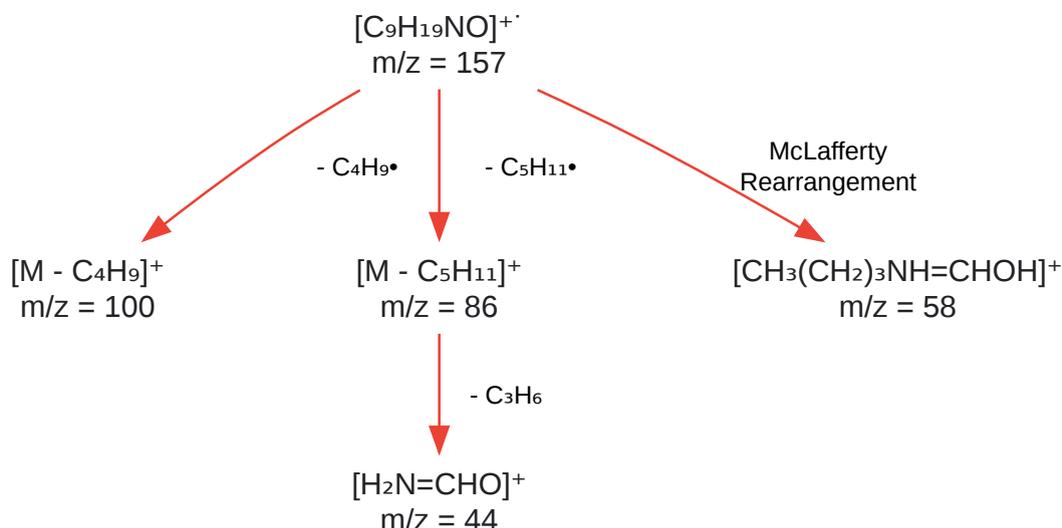
MS Data and Interpretation

The mass spectrum of **N-Octylformamide** will show the molecular ion peak and several characteristic fragment ions. The molecular weight of **N-Octylformamide** (C₉H₁₉NO) is 157.25 g/mol .[\[12\]](#)

m/z	Proposed Fragment	Significance
157	[C ₉ H ₁₉ NO] ⁺	Molecular Ion (M ⁺)
114	[M - C ₃ H ₇] ⁺	Loss of a propyl radical
100	[M - C ₄ H ₉] ⁺	Loss of a butyl radical
86	[M - C ₅ H ₁₁] ⁺	Loss of a pentyl radical
72	[M - C ₆ H ₁₃] ⁺	Loss of a hexyl radical
58	[CH ₃ (CH ₂) ₃ NH=CHOH] ⁺	McLafferty rearrangement product
44	[H ₂ N=CHO] ⁺	Formamide fragment
30	[CH ₂ =NH ₂] ⁺	Common amine fragment

- **Molecular Ion (m/z 157):** The presence of a peak at m/z 157 confirms the molecular weight of the compound.[\[1\]](#)
- **Alpha-Cleavage:** Fragmentation often occurs at the C-C bond alpha to the nitrogen atom, leading to the loss of alkyl radicals and the formation of stable iminium ions.

- McLafferty Rearrangement: A characteristic rearrangement for amides with a sufficiently long alkyl chain can lead to a fragment at m/z 58.
- Base Peak: The most abundant ion in the spectrum (the base peak) is often a smaller, stable fragment. For **N-Octylformamide**, this is frequently observed at m/z 30 or 58.^[13]



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Caption: Plausible fragmentation pathways for **N-Octylformamide** in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For **N-Octylformamide**:

- Mass Spectrometry confirms the molecular formula of $\text{C}_9\text{H}_{19}\text{NO}$ with a molecular ion at m/z 157.
- IR Spectroscopy identifies the key functional groups: a secondary amide (N-H stretch at $\sim 3300\text{ cm}^{-1}$, C=O stretch at $\sim 1670\text{ cm}^{-1}$) and an alkyl chain (C-H stretches at $2950\text{--}2850\text{ cm}^{-1}$).
- ^{13}C NMR confirms the presence of 9 unique carbon environments, including a carbonyl carbon ($\sim 163\text{ ppm}$) and eight aliphatic carbons.

- ^1H NMR provides the final, detailed structural confirmation, showing the connectivity of all protons, including the distinct formyl and amide protons, and the signals corresponding to the octyl chain.

Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the structure of **N-Octylformamide**.

References

- National Institute of Standards and Technology. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **N-Octylformamide**. PubChem. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). **N-octylformamide** (C₉H₁₉NO). Retrieved from [\[Link\]](#)
- Compound Interest. (2015). A guide to ^{13}C NMR chemical shift values. Retrieved from [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0001888). Retrieved from [\[Link\]](#)
- NFDI4Chem Search Service. (2024). ^{13}C nuclear magnetic resonance spectroscopy (^{13}C NMR). Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Formamide - Optional [^{13}C NMR] - Chemical Shifts. Retrieved from [\[Link\]](#)

- University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [\[Link\]](#)
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [\[Link\]](#)
- Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Native Top-Down Mass Spectrometry Reveals a Role for Interfacial Glycans on Therapeutic Cytokine and Hormone Assemblies. PMC. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Top-down mass spectrometry of native proteoforms and their complexes: A community study. PMC. Retrieved from [\[Link\]](#)
- Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C₅X_nH_{5-n})Fe(CO)₂R] (X= Cl, Br; R= Me, Ph). Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice. PMC. Retrieved from [\[Link\]](#)

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Sources

- 1. Formamide, N-octyl- [\[webbook.nist.gov\]](#)

- 2. compoundchem.com [compoundchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Formamide, N-octyl- [webbook.nist.gov]
- 13. N-Octylformamide | C₉H₁₉NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]
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